molecular formula C11H16ClNO2 B13030690 4-Aminobenzyl butyrate hydrochloride

4-Aminobenzyl butyrate hydrochloride

Cat. No.: B13030690
M. Wt: 229.70 g/mol
InChI Key: DJTYISSKYMOYMJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminobenzyl butyrate hydrochloride typically involves the esterification of 4-aminobutyric acid with benzyl alcohol in the presence of a suitable catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:

    Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Solvent: Organic solvents like toluene or dichloromethane.

    Temperature: Reflux conditions (around 80-100°C) for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-Aminobenzyl butyrate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Nitrobenzyl butyrate or nitrosobenzyl butyrate.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted benzyl butyrate derivatives.

Scientific Research Applications

4-Aminobenzyl butyrate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Aminobenzyl butyrate hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of enzymes and receptors, influencing various biological processes. For example, it may inhibit histone deacetylases (HDACs), leading to changes in gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzoic acid: A related compound with similar structural features but different functional groups.

    Benzyl 4-aminobutanoate: Another ester derivative of 4-aminobutyric acid.

    4-Aminobenzyl alcohol: A compound with a similar benzyl group but different functional groups.

Uniqueness

4-Aminobenzyl butyrate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H16ClNO2

Molecular Weight

229.70 g/mol

IUPAC Name

(4-aminophenyl)methyl butanoate;hydrochloride

InChI

InChI=1S/C11H15NO2.ClH/c1-2-3-11(13)14-8-9-4-6-10(12)7-5-9;/h4-7H,2-3,8,12H2,1H3;1H

InChI Key

DJTYISSKYMOYMJ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OCC1=CC=C(C=C1)N.Cl

Origin of Product

United States

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